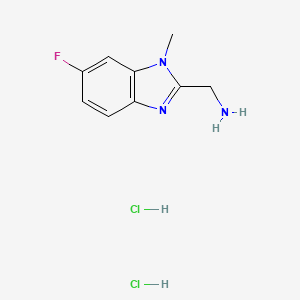

3-Fluoro-3-(iodomethyl)oxetane

説明

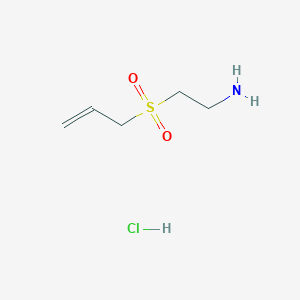

3-Fluoro-3-(iodomethyl)oxetane is a chemical compound with the IUPAC name this compound . It has a molecular weight of 215.99 . It is in liquid form .

Synthesis Analysis

The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Oxetanes, including this compound, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical and Chemical Properties Analysis

This compound is a liquid . The compound has a molecular weight of 215.99 .科学的研究の応用

Synthesis of Fluorine-Containing Oxetanes

Fluorinated oxetanes, such as 3-Fluoro-3-(iodomethyl)oxetane, have been synthesized through innovative approaches, offering new precursors for fluorinated rings. The Julia–Kocienski reaction has enabled the access to fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, highlighting the versatility of these compounds in synthetic chemistry (Laporte et al., 2015).

Fluorocyclization Strategies

The first example of applying fluorocyclization strategy to construct four-membered heterocycles demonstrated the efficiency of preparing 3-functionalized oxetanes and azetidines. This method underscores the critical role of electron-donating groups in facilitating the cyclization process, expanding the toolkit for synthesizing fluorinated heterocycles (Zhang et al., 2021).

Fluorine Introduction in Organic Compounds

A manganese catalyst has been developed to introduce fluorine into a range of hydrocarbons, showcasing a convenient and mild approach for the fluorination of aliphatic C-H bonds. This method points to a growing importance of fluorinated organic compounds in drug development and other fields, offering a direct protocol for using fluoride salts (Liu et al., 2012).

Drug Discovery and Oxetane Utility

The oxetane ring has been identified as a bioisostere for geminal dimethyl and carbonyl groups, providing a path to structurally diverse 3-aminooxetanes. This discovery is significant for drug discovery, presenting oxetanes as versatile scaffolds for developing new therapeutic agents (Hamzik & Brubaker, 2010).

Oxetanes in Drug Discovery: Structural Insights

Oxetanes can trigger profound changes in properties such as aqueous solubility and metabolic stability when substituting common functionalities in drug molecules. This versatility, combined with their ability to undergo a wide range of chemical transformations, underscores the importance of oxetanes in the development of new medications (Wuitschik et al., 2010).

Safety and Hazards

将来の方向性

Oxetanes, including 3-Fluoro-3-(iodomethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

特性

IUPAC Name |

3-fluoro-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKLPBHBABDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)